molecular formula C9H11NO2 B1327018 2,3-dihydro-5H-1,4-benzodioxepin-7-amine CAS No. 1134335-02-6

2,3-dihydro-5H-1,4-benzodioxepin-7-amine

Cat. No.: B1327018
CAS No.: 1134335-02-6
M. Wt: 165.19 g/mol
InChI Key: JWPYABHZFAZDKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-5H-1,4-benzodioxepin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol with ethylene oxide to form 1,4-benzodioxepin, which is then subjected to amination to introduce the amine group at the 7-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis would generally follow similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5H-1,4-benzodioxepin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxepin ring.

    Reduction: Reduced forms with additional hydrogen atoms.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2,3-dihydro-5H-1,4-benzodioxepin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-5H-1,4-benzodioxepin-7-amine is unique due to its specific amine substitution at the 7-position, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where precise molecular interactions are studied .

Properties

IUPAC Name

3,5-dihydro-2H-1,4-benzodioxepin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPYABHZFAZDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CO1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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